molecular formula C27H20N2 B14734331 4H-Imidazole, 2,4,4,5-tetraphenyl- CAS No. 7189-77-7

4H-Imidazole, 2,4,4,5-tetraphenyl-

Cat. No.: B14734331
CAS No.: 7189-77-7
M. Wt: 372.5 g/mol
InChI Key: BJKHLTBOWHYZQT-UHFFFAOYSA-N
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Description

4H-Imidazole, 2,4,4,5-tetraphenyl- is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is a derivative of imidazole, substituted with four phenyl groups at the 2, 4, 4, and 5 positions. Imidazoles are known for their versatility and utility in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 4H-Imidazole, 2,4,4,5-tetraphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoin with benzaldehyde in the presence of ammonia. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4H-Imidazole, 2,4,4,5-tetraphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide and reducing agents like sodium borohydride. .

Scientific Research Applications

4H-Imidazole, 2,4,4,5-tetraphenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Imidazole, 2,4,4,5-tetraphenyl- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl substitutions can enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

4H-Imidazole, 2,4,4,5-tetraphenyl- can be compared with other imidazole derivatives, such as:

Properties

CAS No.

7189-77-7

Molecular Formula

C27H20N2

Molecular Weight

372.5 g/mol

IUPAC Name

2,4,4,5-tetraphenylimidazole

InChI

InChI=1S/C27H20N2/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)29-26(28-25)22-15-7-2-8-16-22/h1-20H

InChI Key

BJKHLTBOWHYZQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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